molecular formula C8H7N B048306 2,2-Dideuterio-2-phenylacetonitrile CAS No. 935-66-0

2,2-Dideuterio-2-phenylacetonitrile

Cat. No. B048306
CAS RN: 935-66-0
M. Wt: 119.16 g/mol
InChI Key: SUSQOBVLVYHIEX-NCYHJHSESA-N
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Description

2,2-Dideuterio-2-phenylacetonitrile is a deuterated nitrile compound that is closely related to phenylacetonitriles. Its deuterated nature suggests potential utility in various scientific applications, particularly in areas requiring isotopic labeling for tracing, structural determination, or reaction mechanism studies.

Synthesis Analysis

The synthesis of phenylacetonitrile derivatives can involve various methods, including organocatalytic Michael additions and modifications of arylacetonitriles or methyl arylacetates. For example, arylacetonitriles participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes, allowing further transformations into valuable lactones or acids (Cid et al., 2010); (Tundo et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(N-methylanilino)-2-phenylsulfanylacetonitrile, reveals potential for diverse chemical reactivity, including electrophilic, nucleophilic, and radical reactions, which could similarly apply to 2,2-Dideuterio-2-phenylacetonitrile (Chen et al., 1994).

Chemical Reactions and Properties

Phenylacetonitriles undergo various chemical reactions, including base-catalyzed additions, radical cyanomethylation/arylation, and amination processes, suggesting that 2,2-Dideuterio-2-phenylacetonitrile could participate in similar reactions, offering pathways to diverse derivatives (Schenker & Druey, 1959); (Pan et al., 2015).

Physical Properties Analysis

The physical properties of phenylacetonitrile derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure and substituents. While specific data on 2,2-Dideuterio-2-phenylacetonitrile is not provided, analogs demonstrate a range of behaviors depending on their functional groups and structural modifications.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the nitrile group, and susceptibility to hydrolysis or reduction, are central to understanding the behavior of phenylacetonitriles. These characteristics suggest that 2,2-Dideuterio-2-phenylacetonitrile may offer unique reactivity profiles suitable for specialized chemical syntheses or studies (Zhang et al., 2012).

Scientific Research Applications

Phototransposition Reactions

2,2-Dideuterio-2-phenylacetonitrile is involved in the study of phototransposition reactions, where its structural analogs have been used to prove the migratory nature of certain substituents in complex organic reactions. For instance, research demonstrated the role of trifluoromethyl-substituted carbon in migratory reactions by irradiating isomers of dimethylbenzotrifluoride, leading to efficient photoisomerization. Such studies highlight the compound's utility in understanding the dynamics of photochemical processes in organic chemistry (DeCosta & Pincock, 2002).

Michael Addition Reactions

The compound also finds application in Michael addition reactions, where its phenylacetonitrile analogs have been utilized to produce novel organic compounds under mild conditions. This illustrates its relevance in creating substances with potential pharmaceutical applications through regiospecific 1,4-Michael addition, offering broad substrate scope and high selectivity (Li & Song, 2018).

Aposematic Signaling in Locusts

Interestingly, phenylacetonitrile (a related compound) plays a role in the natural world, acting as an aposematic signal and precursor to toxins in locusts, demonstrating the biological significance and potential ecological applications of studying such compounds. This finding opens avenues for exploring bio-inspired defense mechanisms and the synthesis of bioactive compounds (Wei et al., 2019).

Catalysis in Pharmaceutical Synthesis

In pharmaceutical synthesis, derivatives of 2,2-Dideuterio-2-phenylacetonitrile are key intermediates. For example, potassium-promoted catalysts have been used for the selective mono-methylation of phenylacetonitrile, leading to the production of non-steroidal anti-inflammatory drugs. This underscores the compound's utility in developing catalysts for synthesizing medically relevant molecules (Molleti & Yadav, 2017).

Chemoselective Cyclization

Phenylacetonitrile, closely related to 2,2-Dideuterio-2-phenylacetonitrile, has been used in the chemoselective cyclization of alkynyl nitriles, demonstrating its importance in organic synthesis for creating complex molecular architectures. Such applications highlight the compound's role in facilitating reactions under specific conditions for the development of new organic molecules (Huang et al., 2012).

Future Directions

Phenylacetonitrile, a related compound, has been studied as an alternative electrolyte for safe and high-performance supercapacitors . This suggests potential future directions for the use of 2,2-Dideuterio-2-phenylacetonitrile in similar applications.

properties

IUPAC Name

2,2-dideuterio-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSQOBVLVYHIEX-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480783
Record name Phenyl(~2~H_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dideuterio-2-phenylacetonitrile

CAS RN

935-66-0
Record name Phenyl(~2~H_2_)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 935-66-0
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Synthesis routes and methods I

Procedure details

Using the procedure described in Example 84, the title compound was prepared from 17.0 g (0.010 mole) of 3-phenyphenol and 9.1 ml (0.105 mole) of chlorosulfonyl isocyanate in 100 ml of toluene to obtain 19.0 g (77%) of white flakes, mp 197°-199° C. (benzene-acetonitrile).
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17 g
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9.1 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 0.635 g. (0.005 mole) benzyl chloride, O.50 g. sodium cyanide (0.010 mole), 0.53 g. (0.0005 mole) compound I (R = --CH2CH2 -O--2CH2CH3), and 15 ml. acetonitrile was stirred at reflux for 3.0 hours, at which time vapor-phase chromatographic analysis of the reaction mixture showed complete consumption of benzyl chloride and formation of phenylacetonitrile as the sole product. The reaction mixture was poured into water and extracted with petroleum ether to afford phenylacetonitrile and recovered catalyst I (82% yield).
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0.005 mol
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0.01 mol
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compound I
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Synthesis routes and methods III

Procedure details

To a solution of 40.00 g(180 mmoles) of benzyl alcohol in 530 ml of dichloromethane was added within 5 min 32.7 ml (450 mmoles) of thionyl chloride. The solution was evaporated in vacuo to dryness, which was repeated after toluene addition: 46.30 g (106.9%) of crude benzyl chloride, which was dissolved in 230 ml of dimethylformamide and treated with 23.50 g (360 mmoles) of potassium cyanide. The mixture was heated for 4 hours to 50-55° C. The salt was filtered off and the filtrate evaporated in vacuo to dryness, which was repeated after the addition of water, the residue was taken up in ether and extracted with 1N NaOH. The ether phase is evaporated to dryness to yield 41.20 g (99.0%) of crude benzyl cyanide.
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40 g
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32.7 mL
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530 mL
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23.5 g
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reactant
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Yield
99%

Synthesis routes and methods IV

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Synthesis routes and methods V

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